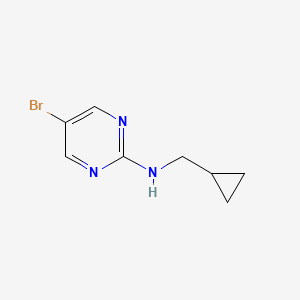

5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c9-7-4-11-8(12-5-7)10-3-6-1-2-6/h4-6H,1-3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVYGWFMSIEZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Procedure

- Reactants : 2-bromomalonaldehyde and cyclopropylmethyl amidine or related amidine compound.

- Solvent : Protic acid solvents such as glacial acetic acid, which act both as solvent and acid catalyst.

- Temperature : Initial dropwise addition of amidine solution to 2-bromomalonaldehyde at 60–90°C, followed by heating at 70–105°C to complete the reaction.

- Catalysts/Additives : Use of molecular sieves (3A) to remove water and drive the equilibrium towards product formation.

- Reaction Time : Typically 5–8 hours, monitored by HPLC to ensure completion.

Workup and Purification

- Cooling to room temperature, addition of water, and standing to precipitate product.

- Filtration and washing with ethanol.

- Treatment of the filter cake with dichloromethane and aqueous sodium hydroxide to remove impurities.

- Organic layer separation, washing with saturated brine, drying, concentration, and vacuum drying to yield the product.

Advantages

- Short synthesis time with a one-step reaction.

- Use of inexpensive, readily available starting materials.

- Simple operation and safe reaction conditions.

- Good scalability and reduced synthesis cost.

Example Data from Literature

| Parameter | Condition/Result |

|---|---|

| 2-bromomalonaldehyde | 15 g (0.1 mol) |

| Cyclopropylmethyl amidine | Stoichiometric equivalent |

| Solvent | Glacial acetic acid (150 mL) |

| Molecular sieves | 3A, 2 g |

| Temperature (addition) | 80°C (dropwise addition over 30 min) |

| Reaction temperature | 100°C (maintained for 5 hours) |

| Product yield | Approx. 40–45% (similar to analogues) |

| Characterization | HNMR, MS confirming structure |

This method is adapted from analogous procedures for 5-bromo-2-substituted pyrimidines, where amidines are varied to introduce different substituents at the 2-position.

Alternative Synthetic Route: Nucleophilic Substitution on 5-Bromo-2-chloropyrimidine

Another approach involves starting from 5-bromo-2-chloropyrimidine , followed by nucleophilic substitution of the chlorine atom with cyclopropylmethylamine.

Reaction Conditions

- Starting Material : 5-bromo-2-chloropyrimidine.

- Nucleophile : Cyclopropylmethylamine.

- Solvent : Polar aprotic solvents such as DMF or DMSO.

- Temperature : Elevated temperatures (80–120°C) to facilitate substitution.

- Base : Mild bases like triethylamine or potassium carbonate to neutralize HCl formed.

Mechanism

- The nucleophilic amine attacks the 2-position carbon bearing chlorine.

- Chloride ion is displaced, forming the desired this compound.

Considerations

- This method requires availability of 5-bromo-2-chloropyrimidine.

- Reaction conditions must be optimized to avoid side reactions.

- Purification involves extraction and chromatographic methods.

While detailed experimental data for this specific substitution are limited in the literature, this route is a common strategy for preparing 2-aminopyrimidine derivatives.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| One-step condensation | 2-bromomalonaldehyde + amidine | 60–105°C, acetic acid solvent | ~40–45 | Simple, low cost, safe, scalable | Requires amidine derivative |

| Nucleophilic substitution | 5-bromo-2-chloropyrimidine + amine | 80–120°C, polar aprotic solvent | Variable | Direct amination | Requires halide precursor |

| Negishi coupling with directing group | Bromopyrimidine derivative + organozinc | Nickel catalysis, hydrolysis step | Variable | High selectivity, versatile | Complex, requires catalysts |

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium phosphate (K3PO4) are typically used.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in derivatives with different functional groups replacing the bromine atom.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with aryl boronic acids.

Scientific Research Applications

Therapeutic Applications

1.1 Neuronal Nitric Oxide Synthase Inhibition

One of the prominent applications of 5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine is in the development of selective inhibitors for neuronal nitric oxide synthase (nNOS). This enzyme plays a crucial role in neurodegenerative diseases. Compounds structurally related to pyrimidines have shown promise in selectively inhibiting nNOS, which is vital for therapeutic strategies targeting conditions such as Alzheimer's disease and other neurodegenerative disorders . The selectivity and potency of these inhibitors can be attributed to their ability to bind to specific hydrophobic pockets within the enzyme, enhancing their pharmacokinetic properties .

1.2 Anti-inflammatory Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anti-inflammatory activities. These compounds have been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is relevant in the treatment of inflammatory diseases . For example, specific derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as effective anti-inflammatory agents .

Synthesis and Structural Variations

The synthesis of this compound involves several chemical transformations that allow for the introduction of various substituents on the pyrimidine ring. The presence of bromine and cyclopropyl groups enhances the compound's biological activity and selectivity for specific targets. The structural variations can lead to different pharmacological profiles, making it a versatile scaffold in drug design .

3.1 Mechanistic Insights

The biological activity of this compound can be attributed to its interactions at the molecular level with various biological targets. For instance, studies have shown that modifications in the linker regions between the pyrimidine core and substituents can significantly affect binding affinity and selectivity towards nNOS . Additionally, compounds derived from this scaffold demonstrated reduced expression levels of inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2 in experimental models .

3.2 Case Studies

Several case studies highlight the efficacy of pyrimidine derivatives in clinical settings:

- A study focused on the anti-inflammatory effects showed that specific derivatives could significantly reduce paw edema in rat models, indicating their potential for treating chronic inflammatory conditions .

- Another investigation into their neuroprotective effects revealed that these compounds could mitigate neuronal damage in models of neurodegeneration by modulating nitric oxide levels and inflammatory responses .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It can affect signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

The 5-bromo-pyrimidin-2-amine scaffold is versatile, with modifications at the N-2 and C-5 positions leading to diverse analogs. Key comparisons include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., bromine at C-5) stabilize the pyrimidine ring and direct further substitutions. The cyclopropylmethyl group introduces moderate steric hindrance compared to bulkier substituents like cyclopentyl .

- Synthetic Accessibility : Methyl and furfuryl analogs are synthesized under mild conditions (e.g., room temperature in dioxane ), while aryl derivatives (e.g., 3-fluoro-5-methylphenyl) require higher temperatures (120°C in n-BuOH ).

Physicochemical Properties

The substituent at N-2 significantly impacts solubility, lipophilicity, and crystallinity:

Table 2: Physicochemical Comparison

<sup>*</sup> Calculated using fragment-based methods.

Key Observations :

- Lipophilicity : The cyclopentyl derivative (logP = 3.1) is more lipophilic than the cyclopropylmethyl analog due to increased alkyl chain length .

- Crystallinity : Methyl and cyclopentyl analogs exhibit high crystallinity driven by intermolecular hydrogen bonds (N–H⋯N, C–H⋯Br) .

Key Observations :

Biological Activity

5-Bromo-N-(cyclopropylmethyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biochemical properties, and its implications in therapeutic contexts, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to a class of pyrimidine derivatives characterized by the presence of a bromine atom and a cyclopropylmethyl substituent. Its chemical structure can be represented as follows:

- Molecular Formula : C8H10BrN3

- Molecular Weight : 232.09 g/mol

The presence of the bromine atom and the cyclopropyl group is crucial for its biological activity, influencing its interaction with various biological targets.

Target Interactions

The compound is hypothesized to interact with multiple biological targets, including enzymes and receptors involved in key signaling pathways. Similar compounds have shown affinity for:

- Cyclooxygenase (COX) Enzymes : Compounds with similar structures have demonstrated anti-inflammatory effects through COX inhibition, particularly COX-2, which is associated with inflammation and pain .

- Protein Kinases : The structural components may allow for interactions with kinases that regulate cell proliferation and survival .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit COX-2 activity, similar to established non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values for related pyrimidine derivatives against COX-2 have been reported around 0.04 μmol, indicating substantial potency .

Anticancer Potential

Research indicates that pyrimidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's structural features may facilitate this effect through:

- Cell Cycle Arrest : By modulating key regulatory proteins involved in the cell cycle.

- Apoptosis Induction : Triggering pathways that lead to programmed cell death .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Experimental Evidence

- In Vitro Studies : A study examining the anti-inflammatory effects of pyrimidine derivatives showed that compounds similar to this compound significantly reduced inflammatory markers in cultured cells .

- Animal Models : In vivo assessments indicated that administration of similar compounds led to reduced edema in carrageenan-induced paw edema models, suggesting effective anti-inflammatory action comparable to indomethacin .

- Structure-Activity Relationship (SAR) : Investigations into SAR highlighted that the presence of electron-donating groups enhances the anti-inflammatory activity of pyrimidine derivatives, suggesting that modifications to the cyclopropylmethyl group could further optimize efficacy .

Summary Table of Biological Activities

Q & A

How can the crystal structure of 5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine be determined, and what structural insights are critical for its reactivity?

Basic Research Question

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard for resolving the compound’s crystal structure. Key structural features include:

- Planar pyrimidine ring : The pyrimidine core exhibits minimal deviation from planarity (RMSD ~0.007 Å), crucial for π-π stacking interactions in supramolecular assemblies .

- Substituent geometry : The cyclopropylmethyl group is slightly displaced (~0.100 Å) from the pyrimidine plane, creating steric constraints that influence nucleophilic substitution reactivity.

- Hydrogen bonding : Intermolecular N–H⋯N and C–H⋯Br interactions stabilize the crystal lattice, forming a 2D network. These interactions can guide solvent selection for recrystallization or co-crystal design .

What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?

Basic Research Question

Methodological Answer:

Common synthetic routes include:

- Buchwald-Hartwig amination : Reacting 5-bromo-2-chloropyrimidine with cyclopropylmethylamine under palladium catalysis. Key parameters:

- Direct alkylation : Substituting a primary amine (e.g., cyclopropylmethylamine) with a bromopyrimidine precursor. Optimization requires:

How does the cyclopropylmethyl group affect the compound’s electronic and steric properties compared to other N-alkyl substituents?

Advanced Research Question

Methodological Answer:

- Steric effects : The cyclopropylmethyl group introduces greater steric hindrance than methyl or ethyl substituents, slowing down nucleophilic aromatic substitution (SNAr) at the C5 bromine position. This can be quantified using molecular dynamics simulations or Hammett substituent constants .

- Electronic effects : Cyclopropane’s ring strain induces hyperconjugation, slightly increasing electron density on the pyrimidine ring. Comparative IR spectroscopy (C–Br stretching frequency) and DFT calculations can validate this effect .

- Biological implications : The substituent’s lipophilicity (logP) impacts membrane permeability, making it relevant in medicinal chemistry SAR studies. Use octanol-water partition assays for empirical validation .

What analytical techniques resolve contradictions in purity assessment, and how can degradation products be identified?

Advanced Research Question

Methodological Answer:

- HPLC-MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Monitor for de-bromination (loss of 79.9 Da) or hydrolysis of the cyclopropyl group .

- 1H/13C NMR : Compare integration ratios of the cyclopropylmethyl protons (δ ~0.5–1.5 ppm) and pyrimidine protons (δ ~8.0–9.0 ppm). Anomalies suggest incomplete substitution or oxidation .

- X-ray powder diffraction (XRPD) : Detect polymorphic impurities by comparing experimental patterns with simulated data from single-crystal structures .

How can hydrogen-bonding interactions in the solid state be leveraged for co-crystal engineering?

Advanced Research Question

Methodological Answer:

- Co-former selection : Target molecules with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids or amides). The pyrimidine’s N1 and Br atoms serve as interaction sites .

- Solvent evaporation trials : Use solvents with moderate polarity (e.g., ethyl acetate) to promote slow crystallization. Monitor via DSC for new melting points indicating co-crystal formation.

- Computational screening : Tools like Mercury (CCDC) predict interaction geometries using Hirshfeld surface analysis of the parent crystal structure .

What computational methods validate the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

Methodological Answer:

- DFT calculations : Optimize transition states for Suzuki-Miyaura coupling using Gaussian or ORCA. Key metrics include activation energy (ΔG‡) and charge distribution on the bromine atom .

- Molecular docking : If targeting biological activity, dock the compound into enzyme active sites (e.g., kinases) to assess binding modes influenced by the cyclopropylmethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.